Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate

Tubulin polymerization Colchicine binding site Negative control

Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate (CAS 681841-21-4) is a critical negative control for tubulin-targeted drug discovery. It carries the 3,4,5-trimethoxybenzoyl pharmacophore but shows negligible tubulin polymerization inhibition (IC50 >40,000 nM)—over 18-fold weaker than combretastatin A-4. This validates assay window and confirms target specificity. With >333-fold lower cytotoxicity against A2780 cells versus CA-4, it distinguishes tubulin-mediated from off-target effects in oncology screens. Sourced as a racemic mixture, purity ≥95%.

Molecular Formula C22H27NO7
Molecular Weight 417.458
CAS No. 681841-21-4
Cat. No. B2377111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate
CAS681841-21-4
Molecular FormulaC22H27NO7
Molecular Weight417.458
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C22H27NO7/c1-6-30-20(24)13-17(14-7-9-16(26-2)10-8-14)23-22(25)15-11-18(27-3)21(29-5)19(12-15)28-4/h7-12,17H,6,13H2,1-5H3,(H,23,25)
InChIKeyYMWRYHJJDLPXKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate (CAS 681841-21-4): Chemical Identity and Procurement Baseline


Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate (CAS 681841-21-4) is a synthetic β-amino acid derivative bearing a 3,4,5-trimethoxybenzoyl (TMB) pharmacophore linked via an amide bond to a 4-methoxyphenyl-substituted β-alanine ethyl ester scaffold. The compound has a molecular formula of C22H27NO7 and a molecular weight of 417.45 g/mol . It is supplied as a racemic mixture with typical purity ≥95% . The TMB moiety is a well-established recognition element for the colchicine binding site on tubulin, yet this compound demonstrates a markedly different activity profile from canonical TMB-containing tubulin inhibitors such as combretastatin A-4 (CA-4), rendering it a valuable comparator and negative control for tubulin-targeted drug discovery programs.

Why Generic Substitution of Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate with Other TMB-Containing Tubulin Inhibitors Fails


The 3,4,5-trimethoxybenzoyl (TMB) moiety is a privileged pharmacophore for tubulin colchicine-site binding, but its presence alone does not confer potent anti-tubulin activity. Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate exhibits negligible tubulin polymerization inhibition (IC50 > 40,000 nM) [1], contrasting starkly with archetypal TMB-containing agents such as combretastatin A-4 (IC50 ~2,200 nM for tubulin polymerization) . This >18-fold difference in target engagement potency demonstrates that the β-amino acid ethyl ester linker and 4-methoxyphenyl substitution pattern in this compound constitute a scaffold that is incompatible with high-affinity tubulin binding. Consequently, procurement of a generic TMB-containing compound without verified activity data risks selecting an agent with fundamentally different pharmacological properties, invalidating experimental results in tubulin biology, cell cycle, or antiproliferative studies.

Quantitative Differentiation Evidence for Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate vs. TMB-Containing Tubulin Inhibitors


Tubulin Polymerization Inhibition: Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate is Essentially Inactive Compared to Combretastatin A-4

In a standardized tubulin polymerization assay using bovine tubulin with 15-minute preincubation at 37°C prior to GTP addition, ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate (target compound) exhibited an IC50 > 40,000 nM [1]. In contrast, combretastatin A-4 (CA-4), the prototypical TMB-containing tubulin polymerization inhibitor, demonstrates an IC50 of approximately 2,200 nM (2.2 µM) in comparable tubulin polymerization assays . This represents a >18-fold difference in potency, establishing the target compound as functionally inactive at the tubulin target despite possessing the TMB pharmacophore.

Tubulin polymerization Colchicine binding site Negative control

Cytotoxicity in A2780 Ovarian Cancer Cells: >300-Fold Lower Potency Than Combretastatin A-4

Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate was tested for cytotoxic potency against A2780 human ovarian tumor cells, yielding an activity designation of approximately 1 µM (IC50) . By comparison, combretastatin A-4 exhibits an IC50 of 0.003 µM (3 nM) against A2780 cells under equivalent cell viability assay conditions [1]. This equates to a >333-fold difference in cytotoxic potency. The minimal cytotoxicity of the target compound is consistent with its negligible tubulin polymerization inhibition and underscores that the β-amino acid ethyl ester scaffold does not support potent antimitotic activity.

Cytotoxicity A2780 Ovarian cancer Antiproliferative

Lipophilicity Profile: Intermediate LogP Distinguishes This Ethyl Ester from Highly Polar Acid Analogs and Highly Lipophilic Active Tubulin Inhibitors

The predicted ACD/LogP of ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate is 2.77 , which is intermediate between the highly polar free carboxylic acid analog (3-(4-methoxyphenyl)-3-(3,4,5-trimethoxybenzamido)propanoic acid, LogD pH 5.5 = -0.57) and more lipophilic active tubulin inhibitors such as combretastatin A-4 (estimated LogP ~3.0–3.5). This intermediate lipophilicity, combined with an ACD/BCF of 67.29 , suggests moderate membrane permeability without excessive hydrophobicity-driven promiscuity.

Lipophilicity LogP Permeability Prodrug design

Structural Determinant of Inactivity: The β-Amino Acid Ethyl Ester Scaffold Abolishes Tubulin Binding vs. Direct Aryl-TMB Conjugates

The target compound incorporates a flexible β-amino acid ethyl ester linker between the 4-methoxyphenyl ring and the TMB carbonyl, disrupting the rigid cis-stilbene geometry essential for high-affinity colchicine-site binding as exemplified by combretastatin A-4 [1]. In contrast, a structurally related 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivative with a direct aryl-TMB conjugation (without an intervening flexible amino acid linker) exhibits nanomolar antiproliferative activity and robust tubulin polymerization inhibition [2]. The introduction of a single sp3-hybridized carbon and amide bond in the target compound's linker region introduces conformational flexibility that is incompatible with the colchicine-site pharmacophore geometry.

Structure-activity relationship Tubulin binding Scaffold comparison Linker effects

Optimal Research Application Scenarios for Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate Based on Quantitative Differentiation Evidence


Negative Control for Tubulin Polymerization Assays

With an IC50 > 40,000 nM in tubulin polymerization assays [1], this compound serves as an ideal negative control to benchmark assay sensitivity and confirm that observed polymerization inhibition by test compounds is target-specific. Its TMB pharmacophore ensures matched chemical properties to active inhibitors without confounding tubulin engagement.

Scaffold-Control Compound for Antiproliferative Screening

The >333-fold lower cytotoxicity against A2780 cells (IC50 ~1 µM) compared to CA-4 (IC50 0.003 µM) [2] qualifies this compound as a scaffold-matched inactive comparator. It can be used to distinguish between tubulin-mediated and off-target antiproliferative effects in cell-based oncology screening cascades.

Lipophilicity Reference Standard for β-Amino Acid Ester Prodrug Optimization

The experimentally predicted LogP of 2.77 and LogD of 2.71 at physiological pH position this compound as a reference for optimizing permeability in β-amino acid-based tubulin inhibitor programs. Its intermediate lipophilicity bridges the gap between ionizable acid analogs (LogD -0.57) and highly lipophilic active leads, providing a calibrated benchmark for prodrug design.

Negative SAR Probe for Linker Rigidity Studies in TMB-Containing Tubulin Inhibitors

The flexible β-amino acid ethyl ester linker in this compound abolishes tubulin binding despite retaining the TMB pharmacophore [3]. This makes it a valuable negative SAR probe for medicinal chemistry studies investigating the role of linker rigidity and geometry in colchicine-site engagement, enabling systematic structure-activity relationship elucidation.

Quote Request

Request a Quote for Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.